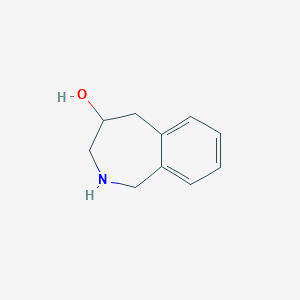

2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol

Description

Properties

CAS No. |

160732-75-2 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepin-4-ol |

InChI |

InChI=1S/C10H13NO/c12-10-5-8-3-1-2-4-9(8)6-11-7-10/h1-4,10-12H,5-7H2 |

InChI Key |

MQCMZODBCHVEDJ-UHFFFAOYSA-N |

SMILES |

C1C(CNCC2=CC=CC=C21)O |

Canonical SMILES |

C1C(CNCC2=CC=CC=C21)O |

Synonyms |

1H-2-BENZAZEPIN-4-OL, 2,3,4,5-TETRAHYDRO- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

a) 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-ol

- Structural Difference : Hydroxyl group at position 8 instead of 4.

- Physicochemical Properties: Molecular formula: C₁₀H₁₃NO (identical to the target compound). Boiling point: 322.75°C (same as target compound due to identical molecular weight). logP: 1.756 (identical lipophilicity). Hydrogen-bonding capacity: Reduced compared to the 4-isomer due to steric hindrance at position 8 .

b) (R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine

- Structural Difference : Amine group at position 5 instead of hydroxyl at position 4; fused benzene ring at the b-position.

- Key Properties: Molecular formula: C₁₀H₁₂N₂ (slight difference due to amine substitution). Increased basicity from the amine group, altering solubility in acidic environments. Potential for stronger intermolecular interactions (e.g., hydrogen bonding and ionic interactions) compared to the hydroxylated analogue .

c) Benzothiazepine Derivatives (e.g., 4,1-Benzothiazepines)

- Structural Difference : Replacement of the azepine nitrogen with sulfur and an additional heteroatom in the thiazepine ring.

- Functional Impact: Increased ring strain and altered electronic properties due to sulfur’s larger atomic radius.

Physicochemical and Pharmacological Comparison

Table 1: Physicochemical Properties of Selected Benzazepines and Analogues

Key Observations :

- Positional isomerism (4-OH vs.

- Substitution of hydroxyl with amine increases basicity and logP, enhancing membrane permeability .

- Benzothiazepines exhibit higher molecular complexity and diverse bioactivity, suggesting azepines may require structural optimization for similar pharmacological effects .

Hydrogen Bonding and Crystallographic Behavior

- This contrasts with the 8-OH isomer, where steric effects may disrupt packing efficiency .

- Benzothiazepines, with sulfur participation, exhibit distinct crystal lattice interactions, often requiring computational tools like SHELX for structural resolution .

Preparation Methods

Ketone Intermediate Reduction

A prominent route involves the reduction of 2,3,4,5-tetrahydro-1H-2-benzazepin-4-one. In a method detailed by, 2-tert-butoxycarbonyl-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one (23 ) was synthesized via oxidative cleavage of a dithiane intermediate using boron trifluoride diethyletherate and mercuric oxide in tetrahydrofuran (THF). The resulting ketone was isolated in 86% yield after recrystallization from ether. Subsequent reduction of the 4-keto group to the alcohol can be achieved using sodium borohydride (NaBH₄) in methanol or THF, a strategy validated in analogous systems for producing secondary alcohols.

Catalytic Amination and Sustainable Synthesis

Ru-Catalyzed N-Alkylation

A groundbreaking sustainable method from utilized lignin-derived guaiacylglycerol-β-guaiacyl ether (1G ) in a Ru-catalyzed amination with primary amines. Although the study focused on tetrahydro-2-benzazepines without hydroxyl groups, substituting the amine component with a hydroxyl-containing precursor (e.g., ethanolamine) could theoretically yield 2,3,4,5-tetrahydro-1H-2-benzazepin-4-ol. The reaction occurs in cyclopentyl methyl ether (CPME), a green solvent, at 130°C for 20 hours, achieving >90% conversion.

Deep Eutectic Solvent (DES) Mediated Cyclization

The same study highlighted the use of choline chloride:urea DES for constructing the benzazepine ring. This solvent system acts as both catalyst and reaction medium, enabling cyclization at 70–80°C without acidic additives. Adapting this method to incorporate a hydroxyl group at position 4 would require starting materials with protected hydroxyls, such as acetates, which can be deprotected post-cyclization.

Functional Group Interconversion

Nitro Reduction and Reductive Amination

The patent described nitro-reduction using Fe powder or SnCl₂ for synthesizing 4-acetyl-2,3,4,5-tetrahydrobenzodiazepine. Applying this to a nitro-substituted precursor, followed by reductive amination with a hydroxyl-containing alkylating agent (e.g., glycolaldehyde), could introduce the 4-ol moiety. The process typically employs ethanol or THF as solvents and NaBH₄ for final reductions.

Spectral Characterization and Analytical Data

Critical spectroscopic data for intermediates and related compounds provide benchmarks for identifying this compound:

-

NMR : The 4-ol proton is expected as a broad singlet near δ 1.5–2.5 ppm (¹H), with adjacent methylene groups at δ 2.8–3.5 ppm. Carbon signals for the hydroxyl-bearing C4 should appear near δ 70–75 ppm (¹³C).

-

MS : Molecular ion peaks (M⁺) for analogous compounds range from m/z 250–350, with fragmentation patterns dominated by loss of H₂O (m/z −18).

-

Melting Point : Crystalline derivatives like the tosylated analog 21 exhibit m.p. 146–147°C, suggesting the free alcohol may require derivatization for crystallization.

Comparative Analysis of Methodologies

Q & A

Q. What are the recommended synthetic routes for 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted benzaldehydes or tetrazole intermediates under reflux conditions in polar solvents (e.g., ethanol). For example, analogous benzazepine derivatives are synthesized via condensation reactions with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Oxidation and reduction steps may introduce functional groups (e.g., hydroxyl or amine groups), with yields sensitive to temperature, solvent polarity, and catalyst concentration. Optimization via factorial design (e.g., varying reflux time, molar ratios) is recommended to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound's structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly the benzazepine ring and hydroxyl group.

- X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Hydrogen bonding networks are analyzed using graph set theory to classify motifs (e.g., , descriptors) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., O-H stretch at ~3200 cm) and hydrogen bonding interactions .

Q. How does the hydroxyl group at the 4-position influence the compound's reactivity and intermolecular interactions?

- Methodological Answer : The hydroxyl group participates in hydrogen bonding, affecting crystal packing and solubility. In crystallographic studies, it forms or interactions, which can be systematically categorized using Etter’s graph set analysis. Reactivity studies show the hydroxyl group undergoes acetylation or sulfonation, requiring anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining hydrogen bonding patterns?

- Methodological Answer : Discrepancies in hydrogen bond assignments (e.g., donor-acceptor distances vs. angular parameters) are resolved using SHELXL’s restraint refinement tools. For ambiguous cases, complementary techniques like neutron diffraction or solid-state NMR validate proton positions. Graph set analysis (e.g., classifying chains, rings) provides a systematic framework to interpret hydrogen bond networks, reducing subjective bias .

Q. What methodological frameworks guide the design of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : SAR studies are anchored in molecular docking and pharmacophore modeling, leveraging the benzazepine core’s rigidity. Derivatives are synthesized by substituting the hydroxyl group with bioisosteres (e.g., amines, halides) or modifying the aromatic ring. Reaction pathways are optimized using Design of Experiments (DoE) to evaluate variables (e.g., catalyst loading, solvent). Theoretical frameworks, such as QSAR models, link electronic properties (e.g., Hammett constants) to biological activity .

Q. What challenges arise in optimizing multi-step syntheses of benzazepine derivatives, and how can they be mitigated?

- Methodological Answer : Key challenges include regioselectivity in cyclization steps and purification of polar intermediates. Strategies:

- Regioselectivity : Use directing groups (e.g., nitro or methoxy) to control ring closure.

- Purification : Employ column chromatography with gradient elution or recrystallization from dimethylformamide/water mixtures.

- Scale-up : Replace traditional reflux with microwave-assisted synthesis to reduce reaction times and improve yields .

Q. How do solvent polarity and temperature affect the compound's conformational stability in solution?

- Methodological Answer : Polar solvents (e.g., DMSO, water) stabilize the hydroxyl group through solvation, reducing rotational freedom of the benzazepine ring. Variable-temperature NMR experiments (H VT-NMR) quantify activation energy for ring puckering transitions. Molecular dynamics simulations predict solvent-dependent conformational populations, validated by NOESY spectra .

Theoretical and Analytical Frameworks

Q. How can researchers integrate crystallographic data with computational modeling to predict solid-state behavior?

- Methodological Answer : Combine SHELX-refined structures with density functional theory (DFT) calculations to analyze lattice energies and polymorphism risks. Software like Mercury (CCDC) visualizes packing diagrams, while Hirshfeld surface analysis quantifies intermolecular contacts. For hydrogen bond prediction, use Etter’s rules to prioritize strong donors/acceptors .

Q. What statistical methods are appropriate for analyzing contradictory biological activity data across derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle steric, electronic, and solubility effects. Bayesian inference models assess the probability of activity trends, accounting for outliers. Cross-validate results using bootstrapping or k-fold partitioning to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.